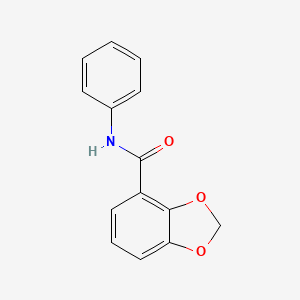

N-phenyl-1,3-benzodioxole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1,3-benzodioxole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(15-10-5-2-1-3-6-10)11-7-4-8-12-13(11)18-9-17-12/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILHJKQJIRRSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Phenyl 1,3 Benzodioxole 4 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for N-phenyl-1,3-benzodioxole-4-carboxamide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond, as this is a robust and well-established chemical linkage to form. amazonaws.com

The primary disconnection of the amide bond in this compound yields two key synthons: an acyl cation equivalent derived from the benzodioxole moiety and an aniline-based nucleophile.

These synthons correspond to the following practical building blocks:

1,3-Benzodioxole-4-carboxylic acid (or its activated derivative, such as an acyl chloride). sigmaaldrich.com

The synthesis, therefore, relies on the successful preparation of 1,3-benzodioxole-4-carboxylic acid and its subsequent reaction with aniline. chemicalbook.comrsc.org

A linear synthesis is the most direct approach for this target molecule. This strategy involves the stepwise construction of the molecule, beginning with the synthesis of the 1,3-benzodioxole (B145889) ring system, followed by functionalization at the 4-position to install the carboxylic acid, and culminating in the final amide bond formation with aniline.

A convergent synthesis , while more complex, would involve preparing two or more fragments separately before combining them. For this specific target, a convergent route offers little advantage over the straightforward linear path due to the simplicity of the aniline fragment. The primary synthetic challenge lies in the efficient preparation of the 1,3-benzodioxole-4-carboxylic acid precursor.

Preparation of Benzodioxole-4-carboxylic Acid Precursors

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is typically synthesized from catechol. Several methods are reported in the literature, often involving the reaction of catechol with a methylene-donating agent. google.com

Common synthetic methods are summarized in the table below:

| Reagent | Catalyst/Conditions | Yield | Notes |

| Dihalomethanes (e.g., CH₂Cl₂, CH₂Br₂) | Base (e.g., NaOH, K₂CO₃) | Variable | A traditional but effective method. google.com |

| Aldehydes or Ketones | Acid catalyst (e.g., carbon-based solid acid), azeotropic removal of water | >80% | A greener approach using catalysts to drive the condensation reaction. google.com |

These methods provide the foundational 1,3-benzodioxole structure, which must then be functionalized.

Introducing a functional group specifically at the C-4 position of the 1,3-benzodioxole ring is a key regiochemical challenge. The literature provides viable pathways to achieve this selectivity.

One effective method involves the oxidation of a precursor aldehyde. The synthesis starts with 2,3-(methylenedioxy)benzaldehyde (also known as 1,3-benzodioxole-4-carboxaldehyde), which is then oxidized to the corresponding carboxylic acid. A reported procedure uses hydrogen peroxide and potassium carbonate in methanol (B129727) to achieve a high yield of 1,3-benzodioxole-4-carboxylic acid. chemicalbook.com

Reaction: 2,3-(methylenedioxy)benzaldehyde → 1,3-benzodioxole-4-carboxylic acid

Reagents: H₂O₂, K₂CO₃, MeOH

Yield: 96% chemicalbook.com

Other potential strategies for functionalization include the direct carboxylation of 1,3-benzodioxole using strong bases and a carbon dioxide source, though controlling regioselectivity can be challenging.

Preparation of N-phenyl Aniline Derivatives

The final fragment required for the synthesis is aniline (phenylamine). Aniline is a widely available commodity chemical and serves as the N-phenyl source for the carboxamide. The key transformation involving aniline is the formation of the amide bond. researchgate.net

Amide bond formation between a carboxylic acid and an amine is one of the most common reactions in organic synthesis. diva-portal.org While direct thermal condensation is possible, it often requires high temperatures. rsc.org More commonly, the carboxylic acid is "activated" to facilitate the reaction under milder conditions. whiterose.ac.uk

Several established methods for this coupling reaction include:

Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. frontiersin.orgresearchgate.net This acyl chloride then readily reacts with aniline, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Peptide Coupling Reagents: A wide array of modern coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and aniline. These reagents activate the carboxylic acid in situ. A study on the synthesis of amides from electron-deficient amines found that a combination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) is highly effective. nih.govnih.gov

The general scheme for the final step is the reaction of 1,3-benzodioxole-4-carboxylic acid with aniline, promoted by a suitable coupling agent, to yield the final product, this compound.

Amide Bond Formation Strategies for this compound Synthesis

The creation of the amide bond in this compound is the cornerstone of its synthesis. This involves the activation of the carboxylic acid group of 1,3-benzodioxole-4-carboxylic acid to facilitate a nucleophilic attack by the amino group of aniline. Various strategies have been developed to accomplish this transformation efficiently.

Amide bond formation can be effectively achieved by using a variety of coupling reagents that activate the carboxylic acid. These reagents are standard in peptide synthesis and general organic synthesis. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov

A well-established protocol for coupling electron-deficient amines, such as aniline, involves the use of EDC and DMAP with a catalytic amount of HOBt. nih.gov In this method, the carboxylic acid reacts with EDC and HOBt to form a reactive HOBt ester. DMAP then acts as an acyl transfer agent, creating a highly reactive acyliminium ion intermediate which is readily attacked by the amine. nih.gov This approach is often preferred over DCC-based methods because the urea (B33335) byproduct formed from EDC is water-soluble, simplifying purification. nih.govnih.gov

Another effective coupling agent is N,N′-Carbonyldiimidazole (CDI). wikipedia.orgsigmaaldrich.com CDI activates the carboxylic acid by forming a highly reactive acyl-imidazolide intermediate. tcichemicals.com This intermediate then reacts with the amine to form the desired amide, releasing imidazole (B134444) as a byproduct. wikipedia.orgtcichemicals.com This method is known for its mild reaction conditions.

Table 1: Comparison of Conventional Coupling Systems

| Coupling System | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| EDC/DMAP/HOBt | Forms a reactive HOBt ester, which is further activated by DMAP. nih.gov | Good for electron-deficient amines; water-soluble byproducts simplify workup. nih.govnih.gov | May require optimization of reagent stoichiometry and reaction time. nih.gov |

| DCC/DMAP | Forms a reactive O-acylisourea intermediate. | Effective for many standard couplings. | The dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification. nih.gov |

A robust and widely used method for synthesizing amides is the conversion of the carboxylic acid to a more reactive acyl chloride. nih.gov Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. cbijournal.com The process involves heating the carboxylic acid, in this case, 1,3-benzodioxole-4-carboxylic acid, with thionyl chloride, often under reflux conditions. researchgate.net This reaction produces the corresponding 1,3-benzodioxole-4-carbonyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. cbijournal.com

The resulting acid chloride is highly reactive and is typically used immediately without extensive purification. researchgate.net It readily reacts with aniline, often in a suitable solvent like toluene (B28343) and in the presence of a base to neutralize the HCl formed during the reaction, to yield this compound in high yields. researchgate.net This two-step, one-pot procedure is highly efficient, with reports of achieving good yields for analogous amide syntheses. researchgate.net

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time. Key parameters include temperature, solvent choice, and the use of catalysts or additives.

Temperature: For acid chloride formation using thionyl chloride, reactions are often conducted at elevated temperatures, such as refluxing for several hours, to ensure complete conversion. researchgate.net Subsequent amidation is frequently carried out at room temperature. researchgate.net In contrast, microwave-assisted syntheses can reach high temperatures (e.g., 120°C) in a much shorter time.

Solvent: The choice of solvent is critical. For acid chloride preparations, inert solvents are used. For the subsequent amidation step, solvents like toluene or dichloromethane (B109758) (CH₂Cl₂) are common. researchgate.netgoogle.com In some protocols, greener solvents like Cyrene™ are being explored, which can offer advantages in sustainability and work-up procedures. google.com The use of polyethylene (B3416737) glycol (PEG-400) has also been shown to improve yields in EDC-mediated couplings. cbijournal.com

Catalysis: In coupling reactions, additives like DMAP and HOBt act as catalysts to enhance the reaction rate and reduce side reactions. nih.gov For acid chloride routes, a tertiary amine base like triethylamine (B128534) or pyridine (B92270) is often added to scavenge the HCl produced. nih.govgoogle.com Boric acid has also emerged as an inexpensive and environmentally friendly catalyst for direct amidation reactions. orgsyn.org

Table 2: Examples of Optimized Reaction Conditions for Amide Synthesis

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acid Chloride | Quinoline-3-carboxylic acid, 4-aminoacetophenone | SOCl₂ | Toluene | Reflux, then RT | >5h | 90% (intermediate) | researchgate.net |

| Coupling Reagent | Functionalized Carboxylic Acids, Aniline Derivatives | EDC, DMAP, HOBt, DIPEA | Acetonitrile | 23 °C | 42h | Good to Excellent | nih.gov |

| Microwave-Assisted | Catechol, Benzoic Acid Derivatives | Polyphosphoric Acid | --- | Microwave | 45-60s | 75-85% | bachem.com |

Modern synthetic chemistry increasingly focuses on "green" and efficient methods. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner products in significantly less time compared to conventional heating.

The synthesis of related benzodioxole derivatives has been successfully achieved using microwave irradiation. wikipedia.orgbachem.com For instance, reacting catechol with benzoic acid derivatives in the presence of a catalyst under microwave irradiation can produce 2-phenyl-substituted 1,3-benzodioxoles rapidly and in high yields. bachem.com This technique has also been applied to the direct amidation of thioesters and the synthesis of complex carboxamides, demonstrating its broad applicability. The benefits include reduced energy consumption and the avoidance of toxic solvents, aligning with the principles of green chemistry. wikipedia.org

Post-Synthetic Functional Group Interconversions and Derivatizations

Once this compound or its close precursors are synthesized, further structural diversity can be introduced through functional group interconversions and derivatizations. These modifications are crucial for creating libraries of related compounds for various research applications.

A powerful technique for derivatizing the benzodioxole core is the Suzuki-Miyaura coupling reaction. This involves introducing a halogen, such as bromine, onto the benzodioxole ring system, which can then be coupled with a wide range of boronic acids to form new carbon-carbon bonds. orgsyn.org This allows for the attachment of various aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity. orgsyn.org

Another strategy involves modifying one of the starting materials before the final amide coupling. For example, a Claisen-Schmidt condensation can be performed on an N-(4-acetylphenyl) intermediate to introduce a chalcone (B49325) moiety. researchgate.net This modified intermediate can then be used to create more complex final products. researchgate.net Similarly, other functional groups on either the aniline or benzodioxole ring can be transformed. For instance, a nitro group can be reduced to an amine, which can then be further functionalized.

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing reaction yields and ensuring the scalability of a synthesis are practical concerns in a laboratory setting. The choice of synthetic route has a major impact on both of these factors.

The acid chloride method is often high-yielding; for instance, the synthesis of a related N-aryl carboxamide intermediate via an acid chloride proceeded with a 90% yield. researchgate.net Suzuki-Miyaura coupling reactions on derivatized benzodioxoles have been reported with yields ranging from 33% to 89%, depending on the specific substrates used. orgsyn.org

Scalability depends on factors such as reagent cost, ease of purification, and reaction safety.

Purification: Methods that result in byproducts that are easily removed are highly desirable for scaling up. The use of EDC as a coupling agent is advantageous because its urea byproduct is water-soluble and can be removed by a simple aqueous wash, whereas the DCU byproduct from DCC requires filtration, which can be cumbersome on a larger scale. nih.govnih.gov Similarly, the gaseous byproducts from thionyl chloride reactions are easily managed. cbijournal.com

Reaction Conditions: One-pot reactions are generally more scalable as they reduce the number of workup and purification steps. Research into the use of alternative solvents like Cyrene™ has shown that amides can be precipitated directly from the reaction mixture by adding water, simplifying isolation. google.com However, the solubility of the final product can influence the isolated yield, and in some cases, column chromatography may still be necessary, which can be a bottleneck for large-scale synthesis. google.com

Structural Elucidation and Comprehensive Spectroscopic Characterization of N Phenyl 1,3 Benzodioxole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of N-phenyl-1,3-benzodioxole-4-carboxamide would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments to confirm the connectivity of atoms.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule.

Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region (δ 8.0-11.0 ppm), with its exact chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Phenyl Protons: The five protons on the N-phenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the amide group would likely be the most downfield, followed by the para and meta protons.

Benzodioxole Aromatic Protons: The three protons on the benzodioxole ring would also resonate in the aromatic region (δ 6.8-7.5 ppm), with their specific shifts and coupling patterns determined by their position relative to the carboxamide and dioxole groups.

Methylenedioxy Protons (O-CH₂-O): A characteristic singlet corresponding to the two protons of the methylenedioxy group would be expected, typically appearing in the range of δ 5.9-6.2 ppm.

The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom.

Amide Carbonyl Carbon (C=O): This quaternary carbon would show a signal in the downfield region, characteristic of amides (δ 165-175 ppm).

Aromatic Carbons: Signals for the carbons of both the phenyl and benzodioxole rings would appear in the δ 100-150 ppm range. The carbons attached to oxygen (C-O) in the benzodioxole ring would be further downfield within this range. The ipso-carbon of the phenyl ring (attached to the nitrogen) and the carbon of the benzodioxole ring (attached to the carbonyl) would also have distinct chemical shifts.

Methylenedioxy Carbon (O-CH₂-O): The carbon of the methylenedioxy bridge is expected to resonate at approximately δ 100-105 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | - | 165 - 175 |

| Amide Proton (N-H) | 8.0 - 11.0 | - |

| Phenyl Ring Protons | 7.0 - 8.0 | - |

| Phenyl Ring Carbons | - | 120 - 140 |

| Benzodioxole Ring Protons | 6.8 - 7.5 | - |

| Benzodioxole Ring Carbons | - | 105 - 150 |

| Methylenedioxy Protons (O-CH₂-O) | 5.9 - 6.2 | - |

| Methylenedioxy Carbon (O-CH₂-O) | - | 100 - 105 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the phenyl and benzodioxole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands.

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ would correspond to the stretching vibration of the amide N-H bond.

C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹ would be due to the C-H stretching of the aromatic rings.

Amide I Band (C=O Stretch): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a secondary amide.

Amide II Band (N-H Bend): This band, resulting from N-H bending and C-N stretching, typically appears around 1510-1550 cm⁻¹.

C-O-C Asymmetric Stretch: The asymmetric stretching of the C-O-C bonds in the dioxole ring would produce strong absorptions in the 1200-1260 cm⁻¹ region.

O-CH₂-O Vibrations: The methylenedioxy group gives rise to characteristic bands, often near 1030-1040 cm⁻¹ and 920-935 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3400 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | Bend (Amide II) | 1510 - 1550 |

| Ether C-O-C | Asymmetric Stretch | 1200 - 1260 |

| Methylenedioxy O-CH₂-O | Stretch | 1030 - 1040 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the exact molecular formula of the compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₄H₁₁NO₃), the calculated monoisotopic mass is 241.0739 Da. HRMS analysis should yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺, m/z 242.0817) that matches this calculated value to within a few parts per million (ppm), confirming the elemental composition.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for the complete structural characterization of this compound.

Determination of Absolute Stereochemistry and Molecular Conformation

Without experimental data, the absolute stereochemistry and the specific molecular conformation of this compound in the solid state remain undetermined.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of bond lengths, bond angles, and dihedral angles is contingent on the availability of crystallographic data. Such data would provide insight into the geometry of the molecule.

Investigation of Crystal Packing Arrangements and Intermolecular Interactions (e.g., Classical and Non-Classical Hydrogen Bonds, π-π Stacking)

The arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, can only be determined through experimental diffraction studies. In similar carboxamide structures, intermolecular N—H⋯O hydrogen bonds are a common feature, often leading to the formation of chains or dimers. The presence of aromatic rings would also suggest the possibility of C—H⋯π interactions and potentially π–π stacking, which are significant in the stabilization of the crystal structure.

SHELX Refinement Procedures

SHELXL is a widely used program for the refinement of crystal structures from diffraction data. The refinement process involves minimizing the difference between observed and calculated structure factors to yield an accurate molecular model. A typical refinement would involve the use of full-matrix least-squares on F², and the application of various restraints and constraints to handle aspects like hydrogen atom positioning and disorder.

Computational Chemistry and Advanced Theoretical Modeling of N Phenyl 1,3 Benzodioxole 4 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic nature of N-phenyl-1,3-benzodioxole-4-carboxamide. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the molecule's geometry, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of molecules, which corresponds to the lowest energy conformation. By using functionals like B3LYP with a suitable basis set, it is possible to calculate structural parameters such as bond lengths and bond angles. researchgate.net

While specific DFT-optimized geometrical parameters for this compound are not available in the reviewed literature, the table below illustrates the typical data obtained from such a study. The values presented are hypothetical and serve as an example of the output from a DFT calculation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C=O | 1.24 |

| C-N (amide) | 1.36 | |

| Benzodioxole C-O | 1.37 | |

| Phenyl C-N | 1.42 | |

| Bond Angle | O=C-N | 122.0 |

| C-N-C (phenyl) | 125.0 | |

| Dihedral Angle | Benzodioxole/Amide | 30.0 |

| Amide/Phenyl | 45.0 |

Note: This data is for illustrative purposes only and does not represent actual calculated values for the compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔEg), is an important parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. semanticscholar.org

Computational studies on a related benzodioxole derivative, (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)prop-2-en-1-one, have been performed using DFT. The analysis revealed the energies of the frontier orbitals and the corresponding energy gap. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies for a Related Benzodioxole Derivative

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEg (eV) |

|---|---|---|---|

| (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)prop-2-en-1-one | -5.9615 | -1.9013 | 4.0602 |

Source: Data from a theoretical study on a related benzodioxole derivative. semanticscholar.org

Charge distribution analysis provides insight into the partial atomic charges within a molecule, which is essential for understanding its electrostatic potential and reactivity sites. Mulliken Population Analysis and Natural Population Analysis (NPA) are two common methods for calculating these charges. NPA is often considered to be more reliable as it is less sensitive to the basis set used in the calculation. These analyses can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule. While specific charge distribution data for this compound is not available in the public literature, such studies would reveal the charge distribution across the phenyl, amide, and benzodioxole moieties.

Intramolecular Charge Transfer (ICT) is a phenomenon where electrons are transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. The analysis of FMOs is instrumental in understanding ICT characteristics. semanticscholar.org Typically, the HOMO is localized on the electron-donating fragment, and the LUMO is on the electron-accepting fragment. A significant spatial separation of the HOMO and LUMO densities indicates a strong ICT character. For this compound, the benzodioxole ring and the phenyl ring could act as donor or acceptor groups, mediated by the carboxamide linker. The low HOMO-LUMO gap found in related benzodioxole derivatives suggests that such charge transfer processes are likely. semanticscholar.org

For the related compound (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)prop-2-en-1-one, the ground state dipole moment has been calculated using DFT. semanticscholar.org

Table 3: Calculated Ground State Dipole Moment for a Related Benzodioxole Derivative

| Compound | Method | Ground State Dipole Moment (μg) (Debye) |

|---|---|---|

| (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)prop-2-en-1-one | DFT/BLYP/6-31G | 4.31 |

Source: Data from a theoretical study on a related benzodioxole derivative. semanticscholar.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide detailed information on conformational changes, flexibility, and intermolecular interactions. nih.gov

For a molecule like this compound, which has several rotatable bonds, conformational analysis is key to understanding its three-dimensional structure and how it might interact with biological targets. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This involves analyzing the trajectory of the molecule, including fluctuations in dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions over time.

Currently, there are no specific molecular dynamics simulation studies available in the searched literature for this compound. Such a study would provide valuable insights into its dynamic behavior and preferred conformations in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in computational chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rutgers.edufrontiersin.org These models are crucial for predicting the activity of new, unsynthesized molecules, thereby guiding the design of compounds with enhanced desired properties. For a series of analogues based on the this compound scaffold, QSAR would be an invaluable tool to predict their potential efficacy against a specific biological target.

QSAR modeling can be broadly categorized into 2D and 3D approaches, distinguished by the nature of the molecular descriptors they employ.

2D-QSAR: This classical approach establishes a relationship between biological activity and 2D molecular descriptors that are calculated from the chemical structure without considering its three-dimensional conformation. drugdesign.org These descriptors can include physicochemical properties like lipophilicity (LogP), molar refractivity (MR), and electronic parameters. rutgers.edu For this compound derivatives, a 2D-QSAR model would be developed by synthesizing a series of analogues with varied substituents and correlating their measured biological activities with calculated descriptors using statistical methods like Multiple Linear Regression (MLR). While computationally less intensive, 2D-QSAR models may not fully capture the three-dimensional nature of ligand-receptor interactions. frontiersin.org

3D-QSAR: In contrast, 3D-QSAR methods consider the three-dimensional structures of the molecules and the fields they produce. rutgers.edu Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples. drugdesign.orgnih.gov These methods require the structural alignment of the series of molecules, after which steric and electrostatic fields are calculated on a 3D grid surrounding them. rutgers.edudrugdesign.org The resulting field values serve as the descriptors, which are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). rutgers.edu A 3D-QSAR study on this compound analogues could provide detailed insights into the spatial requirements for optimal interaction with a biological target, generating contour maps that highlight regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. frontiersin.orgnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the cornerstone of QSAR modeling. For this compound, a range of descriptors would be calculated to build a robust predictive model. These descriptors fall into several categories, including constitutional, topological, geometric, and physicochemical.

Key descriptors relevant for a molecule like this compound would include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Surface Area: The van der Waals or solvent-accessible surface area, which relates to how the molecule interacts with its environment and its receptor.

Polarization: Describes the molecule's ability to form induced dipoles, affecting non-covalent interactions.

Hydration Energy: The energy released when a molecule is hydrated, indicating its affinity for aqueous environments.

Topological Polar Surface Area (TPSA): Calculated from the surface contributions of polar atoms (typically oxygen and nitrogen), TPSA is a strong predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.

| Molecular Descriptor | Description | Significance in QSAR Modeling |

|---|---|---|

| LogP | Measure of lipophilicity or hydrophobicity. | Predicts membrane permeability and pharmacokinetic behavior. |

| Molecular Surface Area | The total surface area of the molecule. | Relates to the size and shape of the molecule, influencing binding affinity. |

| Polarization | The ease of distortion of the electron cloud of a molecule by an electric field. | Important for describing non-covalent and dispersion interactions with a target. |

| Hydration Energy | The energy change when a molecule is transferred from a vacuum to water. | Indicates solubility and the energetic cost of desolvation upon binding. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties like absorption and brain penetration. |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, typically a protein or enzyme. nih.gov This method explores possible binding modes and estimates the binding affinity, providing critical insights into the mechanism of action. nih.gov For this compound, docking simulations would be essential to identify potential biological targets and understand the structural basis of its activity.

The docking process involves placing the 3D structure of this compound into the active site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function then calculates the binding energy for numerous possible orientations and conformations (poses) of the ligand. mdpi.com The pose with the lowest binding energy is predicted to be the most stable and likely binding mode. The docking score provides a semi-quantitative prediction of the binding affinity. This allows for the virtual screening of many compounds and the prioritization of those with the most favorable predicted binding energies for further study.

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|

| Enzyme A (e.g., Kinase) | -8.5 | Low micromolar (µM) | ASP-123, LYS-45, PHE-89 |

| Receptor B (e.g., GPCR) | -7.2 | Mid micromolar (µM) | SER-210, TRP-150, LEU-99 |

| Enzyme C (e.g., Cyclooxygenase) | -9.1 | High nanomolar (nM) | ARG-120, TYR-355, ILE-523 |

Beyond predicting binding affinity, docking analysis reveals the specific non-covalent interactions that stabilize the ligand-protein complex. nih.gov The structure of this compound contains several functional groups capable of forming key interactions:

Hydrogen Bonds: The amide group (-C(=O)NH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), which can form strong, directional interactions with polar amino acid residues like serine, threonine, or aspartic acid in a binding pocket.

Hydrophobic Interactions: The phenyl ring and the fused ring system of the benzodioxole moiety are hydrophobic and can interact favorably with nonpolar residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic nature of the phenyl and benzodioxole rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Visualizing the docked pose allows researchers to identify these crucial interactions, explaining the compound's specificity and affinity for its target. mdpi.com This knowledge is invaluable for structure-based drug design, guiding modifications to the this compound structure to enhance these interactions and improve potency.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a modern computational method used to investigate intermolecular interactions within a crystal structure. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov This analysis provides a visual and quantitative assessment of all close intermolecular contacts.

The analysis generates a Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

| Interaction Type (Atom···Atom) | Typical Contribution to Hirshfeld Surface (%) | Nature of Interaction |

|---|---|---|

| H···H | ~40-50% | van der Waals / dispersion forces |

| C···H / H···C | ~20-35% | Weak C-H···π or van der Waals interactions |

| O···H / H···O | ~10-15% | Hydrogen bonding (N-H···O, C-H···O) |

| C···C | ~3-5% | π-π stacking interactions |

| N···H / H···N | ~5-8% | Hydrogen bonding or other close contacts |

*Note: These values are representative based on published analyses of similar organic carboxamides and serve as an illustration of expected findings for this compound. nih.govnih.gov

Chemical Reactivity, Derivatization Strategies, and Analog Design Principles for N Phenyl 1,3 Benzodioxole 4 Carboxamide

Investigation of Intrinsic Functional Group Reactivity and Transformation Potential

The chemical character of N-phenyl-1,3-benzodioxole-4-carboxamide is defined by its three primary components: the amide linkage, the 1,3-benzodioxole (B145889) ring, and the N-phenyl group. Each of these imparts specific reactivity to the molecule.

Amide Linkage: The amide bond is the most reactive functional group under typical synthetic conditions. It is susceptible to hydrolysis back to its constituent carboxylic acid (1,3-benzodioxole-4-carboxylic acid) and aniline (B41778) under either acidic or basic conditions, although this generally requires elevated temperatures. More synthetically useful transformations include the reduction of the carbonyl group to a methylene (B1212753) group, converting the amide to a secondary amine, using strong reducing agents like lithium aluminum hydride. The N-H bond of the amide can undergo deprotonation with a strong base, allowing for N-alkylation or N-arylation, a strategy used to synthesize N-substituted derivatives. researchgate.net

1,3-Benzodioxole Ring: This heterocyclic system, also known as methylenedioxyphenyl, is generally stable. The methylene bridge of the dioxole ring is relatively inert but can be cleaved under harsh acidic conditions or by certain demethylating agents. The aromatic portion of the benzodioxole ring can undergo electrophilic aromatic substitution. The ether-like oxygen atoms direct incoming electrophiles to the available positions on the benzene (B151609) ring.

N-phenyl Group: The phenyl ring is a standard aromatic system that can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The specific position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the amide linkage and any other substituents present on the ring.

These functional groups provide multiple handles for chemical modification, allowing for the creation of diverse derivatives through reactions like amide bond formation, cross-coupling reactions on the aromatic rings, and substitution reactions. researchgate.net

Rational Design of Structurally Related Analogues and Derivatives

The rational design of analogs based on the this compound scaffold is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Scaffold modification and bioisosteric replacement are advanced methods used to explore novel chemical space while retaining desired biological activity. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the central core of the molecule with a different chemical framework that maintains a similar spatial arrangement of key functional groups. researchgate.netresearchgate.net For instance, the 1,3-benzodioxole moiety could be replaced by other bicyclic systems like benzoxazine, indoline, or quinoline (B57606) to modulate properties such as solubility, metabolic stability, or target affinity. mdpi.com Similarly, the N-phenyl-carboxamide portion could be "hopped" to a different heterocyclic amide, such as a phenyl-isoxazole-carboxamide. nih.gov

Bioisosteric Replacement: This strategy involves swapping specific functional groups with others that have similar physical or chemical properties, with the goal of improving the molecule's drug-like characteristics. nih.govresearchgate.net Common bioisosteric replacements for the amide bond include reverse amides, sulfonamides, or stable isosteres like a 1,2,3-triazole ring, which can be formed via cycloaddition reactions. researchgate.netevitachem.com The ether oxygens of the benzodioxole ring could be replaced with sulfur (dithiole) or other groups to alter electronic properties and metabolic stability.

| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amide Linkage (-CONH-) | Sulfonamide (-SO₂NH-) | Improves metabolic stability, alters H-bonding capacity. evitachem.com |

| Amide Linkage (-CONH-) | 1,2,3-Triazole | Increases stability, introduces new vector for substitution. researchgate.net |

| 1,3-Benzodioxole | Quinoline | Modifies core geometry, potential for new interactions. mdpi.comresearchgate.net |

| Phenyl Ring | Pyridine (B92270) or other Heteroaryl Rings | Introduce polarity, potential for H-bonding, alter solubility. researchgate.net |

The systematic addition of substituents to the aromatic rings of this compound is a fundamental approach to understanding structure-activity relationships (SAR). By varying the position, size, and electronic nature (electron-donating vs. electron-withdrawing) of substituents, researchers can fine-tune the molecule's interaction with its biological target. nih.gov

For example, in studies of related carboxamide derivatives, adding halogen substituents (e.g., -F, -Cl) to the phenyl ring has been shown to significantly influence inhibitory activity against certain enzymes. nih.gov Hydrophobic groups like a tert-butyl group can enhance binding by occupying a hydrophobic pocket in the target protein, while hydrophilic groups can improve water solubility. nih.gov Research on imidazole-based N-phenylbenzamide derivatives has shown that specific substitutions, such as a 4-chlorophenyl or a 3,4,5-trimethoxyphenyl group, can lead to potent cytotoxic activity against cancer cell lines. nih.gov

Table of Substituent Effects on Related Carboxamide Scaffolds

| Scaffold | Substituent (R) | Position | Observed Effect on Activity | Reference |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Fluoro (-F) | para | Highest inhibitory activity against MAO-A. | nih.gov |

| 1H-1,2,3-triazole-4-carboxamides | tert-Butyl | 3-position on phenyl | Critical for retaining PXR binding and potency. | nih.gov |

| Imidazole-N-phenylbenzamide | Chloro (-Cl) | 4-position on N-phenyl | Good cytotoxic activity against cancer cells. | nih.gov |

| Imidazole-N-phenylbenzamide | 3,4,5-Trimethoxy | On N-phenyl | Good cytotoxic activity against cancer cells. | nih.gov |

Synthetic Accessibility and Diversification of the this compound Core

The core structure of this compound is synthetically accessible through a straightforward and robust amide coupling reaction. The most common method involves reacting 1,3-benzodioxole-4-carboxylic acid with a substituted aniline.

The general synthetic route proceeds as follows:

Activation of the Carboxylic Acid: The 1,3-benzodioxole-4-carboxylic acid is first activated to make it more reactive. This is typically achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net Alternatively, peptide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. nih.gov

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the desired aniline (in this case, aniline itself or a substituted variant) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct and drive the reaction to completion. nih.gov

This synthetic strategy is highly amenable to diversification. A large library of this compound derivatives can be generated by simply using a wide array of commercially available or synthesized substituted anilines in the coupling step. Further diversification can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, on halogenated versions of the scaffold to introduce new aryl or heteroaryl groups. researchgate.netresearchgate.net

Computational Design Approaches in Chemical Space Exploration (e.g., Computer-Aided Molecular Design Principles for Lead Identification)

Computational chemistry has become an indispensable tool for accelerating the drug discovery process, allowing for the virtual screening and design of new analogs before committing to their synthesis. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (the ligand) when bound to a biological target, such as an enzyme or receptor. For derivatives of this compound, docking studies can help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the active site of the protein. nih.govnih.gov The results are often expressed as a "docking score," which estimates the binding affinity; lower scores typically indicate a more favorable interaction. nih.gov For instance, docking studies on imidazole-based N-phenylbenzamide derivatives against ABL1 kinase showed that active compounds had better binding affinities (e.g., -8.59 kcal/mol) compared to a control drug. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the ligand-protein complex over time. These simulations model the movement of every atom in the system, providing insights into how the molecule and the protein adjust to each other, confirming the stability of the predicted binding mode. nih.gov

ADME/T Prediction: Computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed analogs. This helps to eliminate compounds with poor drug-like properties early in the design phase, saving time and resources. nih.govnih.gov

These computational approaches enable a more rational exploration of the vast chemical space around the this compound core, guiding the synthesis of compounds with a higher probability of success.

Investigation of Molecular Interactions and Mechanisms of Biological Activity for N Phenyl 1,3 Benzodioxole 4 Carboxamide

Enzyme Interaction Profiling and Mechanistic Studies (e.g., α-Amylase, Cyclooxygenase, Cholinesterase, Monoamine Oxidase)

The interaction of N-phenyl-1,3-benzodioxole-4-carboxamide with various enzymes is a key area of investigation to determine its therapeutic potential. The benzodioxole moiety is a component in molecules that have shown inhibitory activity against several enzymes.

α-Amylase: This enzyme is a target for the development of treatments for type 2 diabetes. While numerous alpha-amylase inhibitors have been identified, specific studies detailing the inhibitory activity of this compound are not extensively documented in the available literature. However, the 1,3-benzodioxole (B145889) core structure is found in natural sources and has been used in the development of various biologically active compounds. Research on related benzodioxole carboxamide derivatives suggests that this class of compounds is of interest for enzyme inhibition studies.

Cyclooxygenase (COX): The COX enzymes, particularly COX-2, are targets for anti-inflammatory drugs. Reports suggest that incorporating a 1,3-benzodioxole scaffold can enhance a compound's anti-inflammatory properties through COX-2 inhibition. Studies on related series of compounds, such as methoxyphenyl thiazole (B1198619) carboxamide derivatives, have shown potent inhibitory activities against both COX-1 and COX-2 enzymes. For instance, some of these related derivatives exhibited inhibitory activity against the COX-2 enzyme in the range of 53.9–81.5% at a 5 µM concentration. A comprehensive in vitro COX inhibition assay would be required to determine the specific IC50 values for this compound against COX-1 and COX-2.

Cholinesterase: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. The potential of this compound as a cholinesterase inhibitor has not been specifically reported in the reviewed scientific literature.

Monoamine Oxidase (MAO): MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. There is a lack of specific data on the interaction between this compound and MAO enzymes.

Table 1: Enzyme Interaction Profile for this compound

| Enzyme Target | Reported Activity for this compound | Activity of Related Benzodioxole Derivatives |

|---|---|---|

| α-Amylase | Data not available in reviewed literature. | The benzodioxole nucleus is a known pharmacophore in enzyme inhibitors. |

| Cyclooxygenase (COX) | Data not available in reviewed literature. | Related derivatives show potent COX-2 inhibition (53.9–81.5% at 5 µM). |

| Cholinesterase (AChE/BChE) | Data not available in reviewed literature. | N/A |

Receptor Binding and Modulation Studies (e.g., Auxin Receptors, Adrenergic Receptors)

The ability of a compound to bind to and modulate the activity of specific receptors is fundamental to its pharmacological effect.

Auxin and Adrenergic Receptors: As of the current body of scientific literature, specific studies on the binding and modulation of auxin or adrenergic receptors by this compound have not been identified.

While direct evidence is lacking for this specific compound, research on structurally related molecules provides a basis for potential investigation. For example, studies on 1,3-benzodioxole N-carbamothioyl carboxamide derivatives have identified potent and selective antagonists for P2X4 and P2X7 receptors, which are ligand-gated ion channels. These findings highlight the potential of the benzodioxole scaffold to interact with various receptor types. Future research employing radioligand binding assays and functional assays would be necessary to determine the affinity and modulatory effects of this compound on auxin, adrenergic, and other receptors.

Mechanistic Investigations into Cellular Target Interactions and Pathways

Understanding the broader cellular effects of this compound is crucial. The benzodioxole nucleus is associated with a range of biological impacts, including antimicrobial, anti-tuberculosis, and anticancer activities.

For instance, some alpha-amylase inhibitors are known to influence cancer growth and progression through various cellular pathways. A study on a related compound, N-(3-(trifluoromethyl)phenyl)benzo[d]dioxole-5-carboxamide, demonstrated significant anticancer activity against HeLa and HepG2 cancer cell lines, with IC50 values ranging from 26.59–65.16 µM. The presence of a phenoxy group in a similar derivative was suggested to contribute to its cytotoxic effects. These findings suggest that this compound could potentially interact with cellular pathways involved in cell proliferation and survival, warranting further investigation through techniques like gene expression profiling and pathway analysis.

Structure-Activity Relationship (SAR) Elucidation based on Molecular Interaction Data

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. SAR analyses relate the biological activity of a series of compounds to their molecular structures, guiding the design of more effective analogues.

For the this compound scaffold, an SAR investigation would involve synthesizing and testing a series of derivatives with systematic modifications to different parts of the molecule:

The Phenyl Ring: Substitutions on the phenyl ring (e.g., with halogen atoms, alkyl, or alkoxy groups) could probe steric and electronic requirements for optimal interaction with a biological target.

The Carboxamide Linker: Modification of the amide bond could influence hydrogen bonding capacity and conformational rigidity.

A study on 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as P2X receptor antagonists provides a relevant example. In that study, different substitutions on the phenyl ring led to compounds with varying potency and selectivity for P2X4 and P2X7 receptors, demonstrating the importance of this part of the molecule for specific biological activity. For example, a derivative with a 2-bromo-4-isopropylphenyl group was highly potent and selective for the h-P2X4R receptor.

Table 2: Hypothetical SAR Study Outline for this compound Analogues

| Modification Site | Example Modification | Rationale |

|---|---|---|

| Phenyl Ring (A) | Add electron-withdrawing group (e.g., -NO2) | Assess impact of electronic properties on binding. |

| Phenyl Ring (A) | Add electron-donating group (e.g., -OCH3) | Assess impact of electronic properties on binding. |

| Phenyl Ring (A) | Vary substituent position (ortho, meta, para) | Probe steric fit within the binding pocket. |

| Amide Linker (B) | N-methylation | Determine importance of the amide N-H as a hydrogen bond donor. |

Computational Prediction of Biological Activity and Elucidation of Interaction Mechanisms

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting biological activity and understanding interaction mechanisms at the atomic level.

Molecular Docking: This technique could be used to predict the binding pose of this compound within the active site of enzymes like COX or receptors. For example, molecular docking studies were used to identify the possible binding patterns of methoxyphenyl thiazole carboxamide derivatives within COX enzymes, complementing in vitro assay results. Such studies for this compound could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

QSAR: By building a statistical model that correlates structural descriptors of a series of benzodioxole derivatives with their measured biological activity, a QSAR model could predict the activity of untested analogues. This would allow for the prioritization of compounds for synthesis and testing.

These computational approaches offer a time- and cost-effective means to screen this compound against a wide range of biological targets and to refine its structure for enhanced activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.